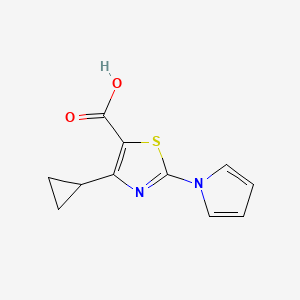
1-(6-Ethylpyrimidin-4-yl)piperidin-4-one
Vue d'ensemble
Description
1-(6-Ethylpyrimidin-4-yl)piperidin-4-one is a chemical compound with the molecular formula C₁₂H₁₈N₂O It is a derivative of piperidin-4-one and contains an ethyl group attached to the pyrimidin-4-yl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethyl pyrimidin-4-ylamine and piperidin-4-one as starting materials.
Reaction Conditions: The reaction involves a nucleophilic substitution where the amine group of ethyl pyrimidin-4-ylamine attacks the carbonyl carbon of piperidin-4-one. This reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods:
Scale-Up: For industrial-scale production, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to ensure consistent quality.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Safety Measures: Proper safety measures are implemented to handle hazardous chemicals and to ensure the safety of workers.
Analyse Des Réactions Chimiques
Oxidation: 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include 1-(6-ethylpyrimidin-4-yl)piperidin-3-amine (from reduction) and various substituted pyrimidines (from substitution).
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Molecular Targets: The exact mechanism of action of 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one is not fully understood, but it is believed to interact with specific molecular targets in biological systems.
Pathways Involved: Studies suggest that the compound may interfere with certain cellular pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds such as 1-(6-ethylpyrimidin-4-yl)piperidin-3-amine and other pyrimidinyl derivatives are structurally similar.
Uniqueness: 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one is unique due to its specific substitution pattern and the presence of the piperidin-4-one moiety, which differentiates it from other pyrimidinyl derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-9-7-11(13-8-12-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWAWIELRQAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488467.png)



![6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1488474.png)


![1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine](/img/structure/B1488477.png)




